molecular formula C19H16N2O5 B4053522 4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Cat. No.: B4053522
M. Wt: 352.3 g/mol
InChI Key: HOQMDGPCOGNYCH-UHFFFAOYSA-N
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Description

4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.10592162 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plasma Nitroso Compounds and Endothelial Dysfunction

Research indicates that endothelial dysfunction in patients with cardiovascular risk factors is associated with decreased levels of circulating plasma nitros(yl)ated species (RXNOs), which mediate systemic nitric oxide (NO) bioactivity. These findings suggest that plasma RXNOs could serve as diagnostically useful markers of NO bioavailability and a surrogate index of endothelial function, highlighting the potential for nitro-containing compounds in cardiovascular diagnostics and therapy (Heiss et al., 2006).

Dietary Xenobiotics and Cancer Risk

Studies on the intake of heterocyclic amines (HAs), polycyclic aromatic hydrocarbons (PAHs), nitrates, nitrites, nitrosamines, and acrylamide, which are derived from food processing, suggest a relationship between diet and certain types of cancer. This research emphasizes the importance of understanding the intake levels of these compounds among different populations and the role of dietary and lifestyle factors in their metabolism and cancer risk (Zapico et al., 2022).

Exposure to Heterocyclic Amines

Exposure to mutagenic heterocyclic amines (HAs) from cooked foods and their potential carcinogenicity in humans highlight the importance of monitoring these compounds. This research underscores the continuous exposure of humans to HAs through diet and the significance of understanding their metabolism and effects on human health (Wakabayashi et al., 1993).

Nitric Oxide Donors and Inflammation

The study of nitric oxide donors, such as cyclooxygenase inhibiting nitric oxide donators (CINODs), has shown promise in reducing gastrointestinal toxicity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). This research has implications for the development of anti-inflammatory and analgesic drugs that minimize gastrointestinal side effects (Hawkey et al., 2003).

S-nitroso-glutathione and Circulatory Effects

Studies on S-nitroso-glutathione (GSNO), a nitric oxide donor, have explored its effects on the human circulatory system, including its potential as a bronchodilator and inhibitor of platelet aggregation without significant hypotensive effects. This line of research indicates the therapeutic potential of GSNO in conditions requiring vasodilation and anti-thrombotic effects without the drawbacks of systemic blood pressure reduction (de Belder et al., 1994).

Properties

IUPAC Name

4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-19-7-12(13-4-10-2-1-3-11(10)5-15(13)20-19)14-6-17-18(26-9-25-17)8-16(14)21(23)24/h4-6,8,12H,1-3,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQMDGPCOGNYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC5=C(C=C4[N+](=O)[O-])OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 2
4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 3
4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 4
4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 5
4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 6
4-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

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